3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 4-methoxyphenyl group.
Formation of the Propanamide Side Chain: This involves the reaction of the intermediate with a propanoyl chloride derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Hydroxyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group attached to different cores.
Uniqueness
3-(4-methoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-22-12-20-17-9-6-14(11-16(17)19(22)24)21-18(23)10-5-13-3-7-15(25-2)8-4-13/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,21,23) |
InChI Key |
IWZURLUELFGMSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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